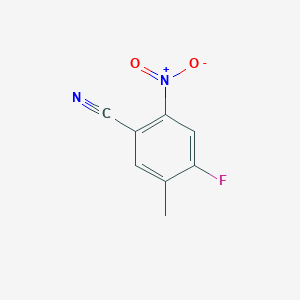
(5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C10H14BNO4 It is a boronic acid derivative that features a pyridine ring substituted with an isopropyl group, a methoxycarbonyl group, and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: Typically between 50-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the recycling of catalysts and solvents to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to the corresponding boronic ester or borate under oxidative conditions.
Substitution: Nucleophilic substitution reactions at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials .
Mécanisme D'action
The mechanism of action of (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the case of Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent coupling with the halide . In biological systems, boronic acids can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
4-Pyridinylboronic acid: Used in similar cross-coupling reactions but lacks the isopropyl and methoxycarbonyl substituents.
Phenylboronic acid: A simpler boronic acid used in a wide range of coupling reactions.
Pinacol boronic esters: More stable boronic acid derivatives used in similar synthetic applications.
Uniqueness: (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl and methoxycarbonyl groups can also impact its solubility and interaction with other molecules, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H14BNO4 |
|---|---|
Poids moléculaire |
223.04 g/mol |
Nom IUPAC |
(2-methoxycarbonyl-5-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)7-5-12-9(10(13)16-3)4-8(7)11(14)15/h4-6,14-15H,1-3H3 |
Clé InChI |
UGYRADCNAUDBOK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1C(C)C)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)



![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)



![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)




